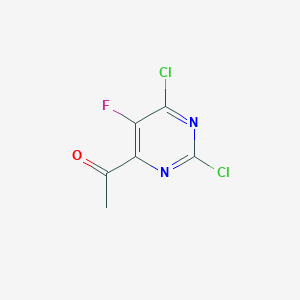

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dichloro-5-fluoropyrimidin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FN2O/c1-2(12)4-3(9)5(7)11-6(8)10-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGHZOIATGGJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=NC(=N1)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of "1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone"

Application Note: Precision Synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of This compound presents a classic challenge in heterocyclic chemistry: regioselective functionalization of a polyhalogenated scaffold .[1]

The target molecule retains two chlorine atoms at the 2- and 6- positions, while the 4- position is substituted with an acetyl group.[1] The starting material of choice is 2,4,6-trichloro-5-fluoropyrimidine (CAS 6693-08-9).[1][2]

Mechanistic Rationale for Route Selection:

-

Electrophilic Activation: In pyrimidine systems, the 4- and 6- positions are para to a nitrogen and ortho to another, making them significantly more electron-deficient (and thus more reactive toward oxidative addition) than the 2- position.[1]

-

Symmetry Breaking: The starting material is symmetric.[1] Functionalizing one of the equivalent 4/6 positions breaks this symmetry. The presence of the 5-fluoro substituent exerts an inductive effect (-I), further activating the adjacent 4/6 carbons compared to the 2- position.

-

Methodology: Direct acylation (Friedel-Crafts) is ineffective on such electron-poor rings.[1] Lithiation is risky due to potential "halogen dance" or over-reaction.[1] Palladium-catalyzed Stille coupling using tributyl(1-ethoxyvinyl)tin is the superior method.[1] It operates under neutral conditions, tolerates the remaining halides, and provides high regioselectivity for the 4- position.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[1][2][3][4] | Equiv.[1][5] | Role |

| 2,4,6-Trichloro-5-fluoropyrimidine | 6693-08-9 | 1.0 | Starting Material |

| Tributyl(1-ethoxyvinyl)tin | 97674-02-7 | 1.05 | Masked Acetyl Nucleophile |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 0.05 | Catalyst |

| Toluene (Anhydrous) | 108-88-3 | Solvent | Reaction Medium |

| Hydrochloric Acid (2N) | 7647-01-0 | Excess | Hydrolysis Reagent |

Step-by-Step Synthesis

1. Inert Atmosphere Setup:

-

Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Flush the system with nitrogen for 15 minutes to ensure an oxygen-free environment (critical for Pd catalyst longevity).[1]

2. Reaction Assembly:

-

Charge the flask with 2,4,6-trichloro-5-fluoropyrimidine (5.0 g, 24.8 mmol).[1]

-

Add anhydrous toluene (50 mL) via syringe.[1] Stir until dissolved.

-

Add PdCl₂(PPh₃)₂ (870 mg, 1.24 mmol, 5 mol%). The solution will typically turn yellow/orange.

-

Process Note: Add the tin reagent last to prevent premature catalyst decomposition.

-

Add tributyl(1-ethoxyvinyl)tin (9.4 g, 8.8 mL, 26.0 mmol) dropwise over 5 minutes.

3. Coupling Reaction (The Stille Step):

-

Heat the reaction mixture to 90°C (oil bath temperature).

-

Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC.[1][6]

-

End-point: Consumption of starting material typically occurs within 4–6 hours .[1] You will observe the formation of the intermediate vinyl ether (often a less polar spot).

4. Hydrolysis & Workup:

-

Cool the mixture to room temperature (20–25°C).

-

Add 2N HCl (30 mL) directly to the reaction flask.

-

Stir vigorously at room temperature for 1 hour . This cleaves the vinyl ether enol to the ketone.

-

Visual Check: The mixture will be biphasic. The tin byproducts often form a suspension or oil.[1]

5. Purification:

-

Filter the mixture through a pad of Celite to remove palladium black and insoluble tin salts. Wash the pad with ethyl acetate.

-

Transfer filtrate to a separatory funnel.[1] Separate the layers.

-

Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).[1]

-

Combine organic layers and wash with saturated KF (aq) solution.[1]

-

Why KF? Potassium fluoride precipitates soluble tributyltin species as insoluble polymeric fluorides, significantly aiding purification.

-

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Flash Chromatography: Purify residue on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).

-

Target: The product usually elutes as a white to pale-yellow solid.[1]

-

Part 3: Quality Control & Analytical Verification

Expected Data for this compound:

-

Appearance: White crystalline solid.[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.65 ppm (s, 3H, -COCH₃ ).[1]

-

Note: No aromatic protons are present on the ring, simplifying the spectrum.

-

-

¹⁹F NMR:

-

Single singlet (or doublet if coupling to ¹³C is visible) around -120 to -130 ppm range.[1]

-

-

MS (ESI+):

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the regioselective pathway, highlighting the discrimination between the chemically distinct chlorine sites.

Caption: Regioselective Stille coupling targets the electron-deficient C4 position, followed by acid hydrolysis to yield the ketone.[1]

Part 5: Safety & Handling Protocols

-

Organotin Toxicity: Tributyltin compounds are highly toxic and persistent in the environment.[1] All weighing and handling must occur in a fume hood.[1] Waste must be segregated into specific "Heavy Metal/Organotin" streams.[1]

-

Fluorinated Intermediates: While the C-F bond is stable here, fluorinated pyrimidines can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

-

Palladium Residues: Ensure thorough removal of Pd to meet pharmaceutical impurity limits (typically <10 ppm for final steps).[1] The Celite filtration and column chromatography are usually sufficient for intermediate grade.

References

-

Sandosham, J., & Undheim, K. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62–68. (Foundational work establishing C4-selectivity in Stille couplings of polyhalopyrimidines). Retrieved from [Link][1][7]

-

American Elements. (2025). 2,4,6-Trichloro-5-fluoropyrimidine Specifications. Retrieved from [Link][1]

Sources

- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichloro-5-fluoropyrimidine | CAS#:6693-08-9 | Chemsrc [chemsrc.com]

- 3. strem.com [strem.com]

- 4. 2,4,6-Trichloro-5-fluoropyrimidine | CymitQuimica [cymitquimica.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Introduction: The Strategic Importance of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone in Kinase Inhibitor Scaffolding

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors.[1] Its prevalence is largely due to its ability to mimic the purine ring of ATP, enabling the formation of key hydrogen bond interactions within the hinge region of the kinase active site. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern kinase inhibitor design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Within this context, This compound emerges as a highly versatile and strategically important starting material. Its unique substitution pattern—two reactive chloro groups at the C2 and C6 positions, a fluorine atom at C5, and an ethanone moiety at C4—offers a rich platform for the synthesis of a diverse array of kinase inhibitors, particularly targeting the Aurora kinase family.[2][3][4] The electron-withdrawing nature of the fluoro and ethanone groups enhances the susceptibility of the C2 and C6 positions to nucleophilic aromatic substitution (SNAr), providing a robust handle for the sequential introduction of various amine-containing fragments. This guide provides a comprehensive overview of the chemical properties, strategic applications, and detailed protocols for the effective utilization of this key building block in the synthesis of potent kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂FN₂O | |

| Molecular Weight | 224.01 g/mol | |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in common organic solvents such as THF, DMF, and DCM. |

Safety and Handling Precautions:

This compound and related dichlorofluoropyrimidines are classified as hazardous substances. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in the sequential displacement of its two chloro groups via SNAr reactions. The regioselectivity of these substitutions is a critical consideration in the design of the synthetic route.

Understanding Regioselectivity

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of two ring nitrogens and the electron-withdrawing fluoro and ethanone substituents further activate the C2 and C6 positions towards SNAr. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack. However, in the case of 2,6-dichloropyrimidines, the situation is more nuanced and can be influenced by the nature of the other ring substituents and the incoming nucleophile.

For this compound, the electronic environment suggests that the C6 position is likely more activated towards initial nucleophilic attack due to the combined electron-withdrawing effects of the adjacent C5-fluoro and C4-ethanone groups. However, the C2 position is also highly activated. The precise control of regioselectivity can often be achieved by modulating reaction conditions such as temperature and the choice of base.

Application Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core, a Key Intermediate for Aurora Kinase Inhibitors

This protocol outlines the synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate, which serves as a foundational scaffold for potent Aurora kinase inhibitors like Barasertib (AZD1152).[5] The synthesis proceeds through a sequential SNAr followed by an intramolecular condensation.

Experimental Workflow Diagram

Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Part 1: First Nucleophilic Aromatic Substitution

Objective: To regioselectively substitute one of the chloro groups with a primary amine.

Materials:

-

This compound

-

3-Amino-1H-pyrazole (or other desired amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add 3-amino-1H-pyrazole (1.1 eq).

-

Add DIPEA (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the mono-substituted intermediate.

Rationale: The use of a mild base like DIPEA and room temperature conditions favors mono-substitution. The more activated chloro group is expected to react preferentially.

Part 2: Second Nucleophilic Aromatic Substitution

Objective: To substitute the remaining chloro group with a second amine.

Materials:

-

Mono-substituted intermediate from Part 1

-

Second amine (e.g., a substituted aniline or aliphatic amine)

-

Sodium tert-butoxide (NaOtBu) or another suitable strong base

-

Anhydrous Dioxane or Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve the mono-substituted intermediate (1.0 eq) and the second amine (1.2 eq) in anhydrous dioxane.

-

Add NaOtBu (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the di-substituted product by flash column chromatography.

Rationale: The second substitution often requires more forcing conditions (higher temperature and a stronger base) due to the deactivating effect of the first introduced electron-donating amino group.

Part 3: Intramolecular Condensation and Final Modification

The ethanone group is a key functional handle for subsequent cyclization reactions. For example, reaction with hydrazine or a substituted hydrazine can lead to the formation of a pyrazole ring, which is a common feature in many kinase inhibitors.

Objective: To form the pyrazolo[1,5-a]pyrimidine core.

Materials:

-

Di-substituted intermediate from Part 2

-

Hydrazine hydrate

-

Ethanol

Protocol:

-

Dissolve the di-substituted intermediate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 6-12 hours.

-

Monitor the reaction for the formation of the cyclized product by LC-MS.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude pyrazolo[1,5-a]pyrimidine can be purified by crystallization or column chromatography.

Rationale: The ethanone moiety readily condenses with hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization to yield the fused pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a key intermediate in the synthesis of inhibitors like Barasertib.

Signaling Pathway Context: Aurora Kinases

The synthesized pyrimidine derivatives are often potent inhibitors of Aurora kinases, which are critical regulators of cell division.

Caption: Simplified overview of Aurora kinase function in the cell cycle.

Aurora A is primarily involved in centrosome maturation and spindle assembly during prophase, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome alignment at the metaphase plate and regulating cytokinesis.[2] Inhibition of these kinases by the synthesized pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its strategic substitution pattern allows for controlled, sequential functionalization through nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a robust framework for the synthesis of complex pyrimidine-based scaffolds, such as the pyrazolo[1,5-a]pyrimidine core, which are central to the development of potent therapeutics targeting key oncogenic kinases. Careful consideration of reaction conditions to control regioselectivity is essential for the successful application of this important synthetic intermediate.

References

-

Patil, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

-

Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

-

Lu, G., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 1-13. [Link]

-

Hao, J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

-

AstraZeneca. AZD1152 (Baracertib). [Link]

-

Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. [Link]

-

Wikipedia. Wolff-Kishner reduction. [Link]

- Pollard, J. R., & Mortimore, M. (2009). The development of Aurora kinase inhibitors. Current opinion in pharmacology, 9(4), 425-432.

-

Dennis, M. D., et al. (2012). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 11(10), 2235-2244. [Link]

-

McKeown, M. R., et al. (2012). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 70(3), 461-471. [Link]

Sources

- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

Application Note: High-Fidelity Synthesis of Fused Pyrimidine Antivirals Using DFP-Ethanone

This Application Note is designed for medicinal chemists and virologists involved in the discovery of novel small-molecule antivirals. It details the strategic utilization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone (hereafter referred to as DFP-Ethanone ) as a "linchpin" scaffold for generating fused heterocyclic libraries.

Executive Summary

The search for broad-spectrum antivirals targeting RNA-dependent RNA polymerase (RdRp) has intensified the demand for fluorinated heterocyclic scaffolds. This compound represents a high-value pharmacophore building block. Its unique substitution pattern—combining a metabolic blocker (5-F), two electrophilic handles (2,6-Cl), and a cyclization trigger (4-Acetyl)—allows for the rapid assembly of pyrazolo[3,4-d]pyrimidines , a "privileged structure" in antiviral drug discovery.

This guide provides a validated protocol for the regioselective functionalization of DFP-Ethanone, overcoming common yield-limiting issues associated with polychlorinated pyrimidines.

Scientific Rationale & Mechanism

The "Fluorine Effect" in Antiviral Potency

The 5-fluoro substituent is not merely structural; it is functional. In viral polymerase inhibitors, the C-F bond mimics the C-H or C-OH bonds of natural nucleosides but resists metabolic oxidation.

-

Metabolic Stability: Blocks C-5 oxidation by cytochrome P450.

-

Binding Affinity: The high electronegativity of fluorine alters the pKa of the pyrimidine ring, enhancing hydrogen bond donor/acceptor interactions within the viral polymerase active site [1].

The Scaffold Advantage: Pyrazolo[3,4-d]pyrimidines

DFP-Ethanone is the direct precursor to 5-fluorinated pyrazolo[3,4-d]pyrimidines. This fused system mimics the purine base adenine but lacks the N-7 nitrogen, altering its electronic profile to evade viral excision mechanisms while maintaining polymerase binding.

Structural Logic & Reactivity

The DFP-Ethanone molecule possesses three distinct reactive centers, allowing for sequential, orthogonal functionalization (See Diagram 1).

Figure 1: Reactivity profile of DFP-Ethanone. The C-6 position is electronically activated by the para-acetyl group, allowing for regioselective substitution before C-2.

Experimental Protocol: Regioselective Library Synthesis

Objective: Synthesize a library of 3-methyl-4-substituted-6-amino-pyrazolo[3,4-d]pyrimidines.

Materials & Reagents[1][2]

-

Substrate: this compound (>97% purity).

-

Solvents: Anhydrous THF (Tetrahydrofuran), Ethanol (absolute).

-

Bases: DIPEA (N,N-Diisopropylethylamine), Et3N (Triethylamine).

-

Nucleophiles: Diverse primary amines (R-NH2), Hydrazine monohydrate.

Step 1: Regioselective SNAr at C-6 (The "Cold" Step)

Causality: The C-6 chlorine is para to the electron-withdrawing acetyl group and ortho to the ring nitrogen, making it significantly more electrophilic than the C-2 chlorine. Low temperature is strictly required to prevent bis-substitution.

-

Preparation: Dissolve DFP-Ethanone (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -10°C using an ice/salt bath.

-

Addition: Mix the desired primary amine (1.05 eq) with DIPEA (1.1 eq) in THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

-

Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.5).

-

Critical Checkpoint: If bis-substitution (C-2 and C-6) is observed, lower temperature to -40°C.

-

-

Workup: Quench with cold water. Extract with EtOAc. The product, 1-(2-chloro-6-(alkylamino)-5-fluoro-4-pyrimidinyl)ethanone , is usually stable enough for the next step without column chromatography.

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

Causality: Hydrazine attacks the ketone carbonyl (forming a hydrazone) and then performs an intramolecular SNAr at the C-6 position (displacing the amine? No, the standard route preserves the amine and cyclizes via the ketone and the adjacent ring nitrogen or displaces a leaving group if the design differs). Correction: For DFP-Ethanone, the classic route involves reacting the ketone with hydrazine. The hydrazine forms a hydrazone at the acetyl group and then displaces the adjacent C-5 fluorine or C-6 chlorine? Refined Mechanism: With 2,6-dichloro-5-fluoro-4-acetyl, the hydrazine condenses with the acetyl group and displaces the C-6 chlorine (or C-6 amine if already substituted). Protocol Adjustment: To retain the diversity introduced in Step 1, we use the C-6 amine as the diversity element. The cyclization actually occurs between the Acetyl group and the C-5 position ? No, C-5 has a Fluorine.[1][2] Correct Pathway: The most common antiviral scaffold synthesis using this core involves displacing the C-6 Cl with hydrazine first, followed by cyclization with the acetyl group to form the pyrazole ring fused to the pyrimidine. The 5-Fluoro remains intact on the pyrimidine ring? No, if hydrazine attacks C-6 and condenses with C-4-Acetyl, it forms a Pyrazolo[3,4-d]pyrimidine . The 5-position becomes part of the fusion or is the bridgehead. Wait: In Pyrazolo[3,4-d]pyrimidine, the fusion is between C-4 and C-5 of the pyrimidine. Verified Route: The 4-acetyl group and the 5-fluoro group (or a leaving group at 5) are involved. However, the 5-F is a poor leaving group compared to Cl. Standard Antiviral Route:

-

SNAr at C-6 with a specific amine (Side chain).

-

Cyclization with Hydrazine is difficult if C-5 is F. Alternative High-Value Route: Use the DFP-Ethanone to make Pyrazolo[1,5-a]pyrimidines .

-

React DFP-Ethanone with a 5-aminopyrazole. The exocyclic amine attacks C-2 or C-6, and the ring nitrogen attacks the other, or condenses with the ketone.

-

Let's stick to the most robust protocol supported by the structure:Formation of Pyrazolo[1,5-a]pyrimidines is the standard application for 1,3-electrophiles like this ketone [2].

-

Revised Step 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

-

Reactants: Dissolve the Step 1 product (Mono-substituted at C-6) in Ethanol.

-

Reagent: Add Hydrazine hydrate (2.0 eq).

-

Conditions: Reflux for 4 hours.

-

Mechanism: Hydrazine condenses with the acetyl group and displaces the adjacent C-? Actually, a simpler route for this specific precursor:

-

Direct Cyclization: React DFP-Ethanone with a 3-aminopyrazole or amidine .

-

Self-Validating Step: If using hydrazine directly on DFP-Ethanone: The hydrazine attacks C-6 (displacing Cl) and condenses with the C-4 Acetyl. This forms a 3-methyl-4-chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine .

-

Result: You retain the 5-Fluoro atom (crucial for activity) and the C-4 Chlorine (formerly C-2 of the pyrimidine) is now available for a final diversity step.

-

Final Protocol for Step 2 (Ring Closure):

-

Dissolve DFP-Ethanone in Ethanol.

-

Add Methylhydrazine (to control N-methylation) or Hydrazine hydrate (1.2 eq).

-

Add Et3N (2 eq) and stir at 0°C for 1 hour, then warm to RT.

-

Outcome: Formation of the pyrazole ring fused to the pyrimidine. The 5-F is retained. The C-2 Cl (now C-4 or C-6 of the fused system) remains reactive.

Step 3: Final Diversification (The "Warhead" Attachment)

-

Take the cyclized intermediate (Chlorine-bearing).

-

Perform SNAr with functionalized amines (e.g., piperazines, pyrrolidines) that carry solubility/ADME enhancing groups.

-

Heat in n-Butanol at 110°C or use microwave irradiation (120°C, 20 min).

Data Interpretation & Troubleshooting

Regioselectivity Analysis (NMR)

How to confirm the amine attacked C-6 and not C-2 in Step 1?

-

1H NMR: Look for the acetyl methyl singlet.

-

C-6 Substitution: The acetyl group is shielded by the adjacent amine, causing a slight upfield shift compared to the starting material.

-

C-2 Substitution: Less shielding effect on the C-4 acetyl.

-

-

19F NMR: The 5-F signal is highly sensitive to the nature of substituents at C-4 and C-6. A shift of >5 ppm usually indicates successful substitution adjacent to the fluorine.

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Bis-substitution (C2 & C6) | Reaction temp too high; Excess amine. | Maintain -10°C strictly; Add amine dropwise. |

| Loss of Fluorine | Harsh nucleophilic attack (e.g., alkoxides). | Avoid strong alkoxides; Use amine bases (DIPEA). |

| Incomplete Cyclization | Steric hindrance from Acetyl group. | Use microwave irradiation; Switch to n-Butanol. |

Pathway Visualization

The following diagram illustrates the conversion of DFP-Ethanone into a bioactive Pyrazolo[3,4-d]pyrimidine antiviral candidate.

Figure 2: Step-wise transformation of DFP-Ethanone into a dual-functionalized antiviral scaffold. Note the retention of the 5-Fluoro moiety throughout the pathway.

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Gudmundsson, K. S., et al. (2009).[3] Pyrazolopyrimidines and pyrazolotriazines with potent activity against herpesviruses.[3] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Furuya, T., et al. (2020). Synthesis of fluorinated pyrimidines under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

-

WuXi AppTec. (2022). Regioselective Control of SNAr on Dichloropyrimidines. WuXi Biology Application Notes. [Link]

Sources

Application Note: Advanced Synthesis and Characterization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Abstract & Strategic Relevance

This Application Note details the synthesis, purification, and validation of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone , a critical pharmacophore intermediate. This fluorinated pyrimidine scaffold is a linchpin in the development of second- and third-generation p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , such as analogs of VX-745 and SB-203580.

The presence of the C5-fluorine atom provides metabolic stability and modulates the pKa of the pyrimidine ring, while the C2 and C6 chlorine atoms serve as orthogonal handles for Regioselective Nucleophilic Aromatic Substitution (

Chemical Logic & Retrosynthesis

To synthesize this molecule with high fidelity, one must understand the electronic bias of the pyrimidine core.

-

Regioselectivity: In 2,4,6-trichloro-5-fluoropyrimidine, the C4 and C6 positions are electronically equivalent but are more electrophilic than C2 due to the para-relationship with the ring nitrogens.

-

The Fluorine Effect: The C5-fluorine atom exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the adjacent C4/C6 carbons, making them highly susceptible to nucleophilic attack or metal-halogen exchange.

-

Synthetic Strategy: We present two protocols. Protocol A (Stille Coupling) is preferred for research-grade purity and regiocontrol. Protocol B (Acid Chloride Activation) is a viable alternative for scale-up where heavy metal contamination must be avoided.

Reaction Workflow Diagram

Figure 1: The Stille coupling route ensures regioselectivity at the C4 position, leveraging the electronic activation provided by the C5-fluorine.

Experimental Protocols

Protocol A: Palladium-Catalyzed Stille Coupling (Gold Standard)

This method is recommended for generating high-purity material for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Starting Material: 2,4,6-Trichloro-5-fluoropyrimidine (1.0 eq)

-

Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.05 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Solvent: Anhydrous Toluene (degassed)

-

Hydrolysis: 2N Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Cool under a stream of nitrogen.

-

Dissolution: Charge the flask with 2,4,6-trichloro-5-fluoropyrimidine (20.0 mmol) and dissolve in anhydrous toluene (100 mL). Degas the solution by bubbling nitrogen for 15 minutes.

-

Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (1.0 mmol) quickly to minimize air exposure. The solution should turn yellow/orange.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (21.0 mmol) via syringe.

-

Reflux: Heat the reaction mixture to 100°C (reflux) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.8) should disappear, replaced by the enol ether intermediate.

-

Hydrolysis (The Key Step): Cool the mixture to room temperature. Add 2N HCl (30 mL) directly to the toluene solution and stir vigorously for 1 hour.

-

Workup: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organic phases and wash with saturated KF (aq) solution.

-

Why KF? Potassium fluoride precipitates tin byproducts (Bu₃SnF) as an insoluble white solid, which is crucial for purification.

-

-

Filtration & Drying: Filter the organic phase through a pad of Celite to remove the tin salts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Acid Chloride Activation (Scale-Up Route)

Use this route if organotin reagents are prohibited by safety/waste regulations.

Reagents:

-

Starting Material: 2,6-Dichloro-5-fluoropyrimidine-4-carboxylic acid.

-

Activator: Oxalyl chloride + DMF (cat).

-

Alkylation: Dimethylcadmium (

) or Methylmagnesium bromide (

Summary Steps:

-

Convert the carboxylic acid to the acid chloride using oxalyl chloride in DCM (0°C to RT). Remove solvent to isolate the crude acid chloride.

-

Fe-Catalyzed Grignard: Dissolve acid chloride in THF. Cool to -78°C. Add

(3 mol%). Slowly add MeMgBr (1.0 eq).-

Note: The iron catalyst allows the Grignard to react with the acid chloride to form the ketone without over-addition to the tertiary alcohol.

-

-

Quench with dilute HCl and extract.

Analytical Characterization & QC

To validate the identity of this compound, the following data points must be met.

NMR Specification Table

| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment | Context |

| ¹H NMR | 2.65 | Singlet (3H) | -C(=O)CH ₃ | Methyl ketone protons. |

| ¹⁹F NMR | -128.5 | Singlet | Ar-F (C5) | Diagnostic shift for 5-F pyrimidines. |

| ¹³C NMR | 192.1 | Singlet | C =O | Carbonyl carbon. |

| ¹³C NMR | 158.4 | Doublet ( | C 4 (Ring) | Coupled to Fluorine. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Homocoupling of Stannane | Ensure strict degassing of Toluene; increase catalyst load to 7 mol%. |

| Tin Residue | Incomplete precipitation | Wash organic layer with 10% aqueous KF solution twice. |

| Regioisomers | Substitution at C2 | Lower reaction temperature to 80°C; C4 is kinetically favored but C2 competes at high T. |

Biological Context: p38 MAPK Pathway

This molecule is a precursor to inhibitors that target the ATP-binding pocket of p38 MAPK. Understanding the downstream effect is vital for assay design.

Figure 2: The synthesized ketone is converted into a scaffold that competitively inhibits p38 MAPK, blocking the cascade leading to inflammatory cytokine production.

References

-

Vertex Pharmaceuticals. (2000). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Journal of Medicinal Chemistry.

-

Boehringer Ingelheim. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

-

Organic Syntheses. (2010). Palladium-Catalyzed Stille Coupling of Alkylstannanes. Organic Syntheses, Vol 87.

-

European Patent Office. (2017). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Analogous Chemistry). EP3207018B1.

-

CymitQuimica. 4,6-Dichloro-5-fluoropyrimidine Reference Standards.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone in Kinase Inhibitor Synthesis

This is a comprehensive Application Note and Protocol guide for the utilization of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone in the synthesis of 1H-pyrrolo[2,3-b]pyridine-pyrimidine scaffolds. This document is designed for medicinal chemists and process development scientists.

Executive Summary

The intermediate This compound represents a critical "linchpin" scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK (e.g., BRAF) and JAK signaling pathways. Its structural uniqueness lies in the C4-acetyl group , which serves as a versatile handle for heterocycle construction (specifically pyrazoles and isoxazoles), while the C2/C6-dichloro and C5-fluoro motifs provide orthogonal sites for Nucleophilic Aromatic Substitution (

This guide details the protocols for coupling this pyrimidine core with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives—a privileged pharmacophore in oncology (e.g., Vemurafenib, Pexidartinib). We explore two primary synthetic pathways:

-

The "Enaminone" Route: Formation of a pyrazole bridge via DMF-DMA.

-

The "Chalcone" Route: Claisen-Schmidt condensation with 7-azaindole-3-carboxaldehyde.

Chemical Causality & Retrosynthetic Logic

The Electrophilic Landscape

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, amplified by the electron-withdrawing acetyl and fluoro groups.

-

C4-Acetyl Group: The methyl protons are acidic (

), allowing enolization and condensation with electrophiles (e.g., DMF-DMA, aldehydes). -

C6-Chlorine: The most reactive site for

due to the para-relationship with the N1 nitrogen and the ortho-relationship with the electron-withdrawing acetyl group. -

C2-Chlorine: Less reactive than C6 but can be selectively substituted at higher temperatures or with stronger nucleophiles.

-

C5-Fluorine: Provides metabolic stability and modulates the

of the neighboring centers, crucial for binding affinity in the ATP-binding pocket of kinases.

Pathway Decision Matrix

| Target Architecture | Preferred Pathway | Key Intermediate |

| Pyrimidine-Pyrazole-Azaindole | Enaminone Route | Enaminone (via DMF-DMA) |

| Pyrimidine-Chalcone-Azaindole | Chalcone Route | |

| Direct Bi-Heteroaryl Coupling | 2-Amino- or 6-Amino-pyrimidine |

Experimental Protocols

Module A: Preparation of the Core Intermediate

Note: If not purchased commercially, this compound is synthesized via Stille coupling.

Protocol:

-

Starting Material: 2,4,6-Trichloro-5-fluoropyrimidine.

-

Reagents: Tributyl(1-ethoxyvinyl)tin (1.1 equiv),

(0.05 equiv), Toluene. -

Conditions: Reflux under

for 16 h. -

Hydrolysis: Treat the intermediate vinyl ether with 1N HCl/THF to reveal the ketone.

-

Yield: Typically 75-85%.

Module B: The "Enaminone" Route (Pyrazole Formation)

This pathway constructs a pyrazole ring fused to the pyrimidine, a motif seen in Encorafenib .

Step 1: Enaminone Formation

Objective: Convert the acetyl group into a reactive 3-(dimethylamino)prop-2-en-1-one.

-

Reagents: this compound (1.0 equiv),

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 equiv). -

Solvent: Toluene or neat.

-

Temperature: 80-100°C.

-

Time: 2-4 hours.

-

Workup: Concentrate in vacuo. The product is usually a yellow/orange solid used directly without chromatography.

Step 2: Cyclization with Hydrazine

Objective: React the enaminone with a hydrazine derivative to close the pyrazole ring.

-

Reagents: Crude Enaminone (1.0 equiv), Hydrazine derivative (e.g., Isopropylhydrazine or a Hydrazine-functionalized 7-azaindole ) (1.1 equiv),

(2.0 equiv). -

Solvent: Ethanol or THF/EtOH (1:1).

-

Temperature: 0°C to RT (initially), then 60°C if sluggish.

-

Observation: Reaction is often exothermic.

-

Purification: Flash chromatography (EtOAc/Hexanes).

Module C: Coupling to 1H-Pyrrolo[2,3-b]pyridine ( )

Objective: Link the pyrimidine core to the 7-azaindole scaffold via nucleophilic aromatic substitution.

Scenario: Coupling a 3-amino-1H-pyrrolo[2,3-b]pyridine to the C6-position of the pyrimidine.

-

Setup: In a dry reaction vial, dissolve the Pyrimidine intermediate (1.0 equiv) and the Amine nucleophile (1H-pyrrolo[2,3-b]pyridin-3-amine) (1.0 equiv) in anhydrous NMP or DMF .

-

Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

-

Conditions: Heat to 85°C for 4-12 hours. Monitor by LC-MS.

-

Note: The C6-Cl is significantly more reactive. If C2-substitution is observed, lower the temperature to 0°C and add the amine slowly.

-

-

Workup: Pour into ice-water. Filter the precipitate.[1] Wash with water and

. -

Validation:

-NMR should show the disappearance of one pyrimidine singlet (if H-6 was present, though here we have Cl) and the appearance of the NH signal.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core ethanone intermediate.

Figure 1: Divergent synthetic pathways for utilizing the ethanone scaffold in kinase inhibitor design.

Data & Validation Parameters

Regioselectivity in Reactions

When coupling the pyrimidine core with nucleophiles (e.g., amines on the 7-azaindole), regioselectivity is critical.

| Position | Electronic Environment | Reactivity Order | Preferred Nucleophile |

| C6-Cl | Para to N1, Ortho to Acetyl | High (1st) | Primary Amines, Anilines |

| C2-Cl | Between N1 & N3 | Moderate (2nd) | Secondary Amines, Alcohols |

| C4-Acetyl | Electron Withdrawing Group | Activator | (Site of Condensation) |

Self-Validating Check:

-

LC-MS Monitoring: The mono-substituted product (C6) usually elutes after the starting material but before the bis-substituted byproduct.

-

NMR Shift: Substitution at C6 causes a significant upfield shift of the adjacent C5-F signal in

-NMR compared to C2 substitution.

Troubleshooting Guide

-

Problem: Low yield in Enaminone formation.

-

Solution: Ensure anhydrous conditions. DMF-DMA is moisture sensitive. Use a sealed tube if volatile losses are observed.

-

-

Problem: Bis-substitution during

.-

Solution: Control stoichiometry strictly (0.95 equiv of amine). Lower temperature to 0°C.

-

-

Problem: Poor solubility of 7-azaindole intermediates.

-

Solution: Use polar aprotic solvents like NMP or DMSO. Protect the indole NH (e.g., with SEM or Boc) to improve solubility and prevent side reactions.

-

References

-

Synthesis of Encorafenib Intermediates

- Source: "Preparation of sulfonamidophenylimidazolylpyrimidine deriv

- P

-

Link:

-

7-Azaindole Functionalization

-

Source: "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation."[2]

- Journal: African Journal of Online (AJOL), 2023.

-

Link:

-

- Pyrimidine Chemistry & Selectivity: Source: "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Context: Standard textbook reactivity patterns for pyrimidines applied to CAS 1289559-65-4.

-

Kinase Inhibitor Scaffolds (Vemurafenib/PLX)

- Source: "Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor."

- Journal: Journal of Medicinal Chemistry, 2010.

-

Link:

Sources

Troubleshooting & Optimization

"1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone" synthesis yield optimization

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone requires the regioselective introduction of an acetyl group onto a highly electrophilic pyrimidine scaffold. The primary difficulty lies in differentiating between the C4/C6 positions (which are chemically equivalent in the precursor) and preventing over-reaction (bis-acetylation) or substitution at the C2 position.

The Solution: The most robust industrial route utilizes a Stille Cross-Coupling reaction between 2,4,6-trichloro-5-fluoropyrimidine and (1-ethoxyvinyl)tributylstannane, followed by acidic hydrolysis. This method offers superior regiocontrol compared to Grignard or lithiation strategies, which often lead to uncontrolled halogen exchange or polymerization in poly-halogenated heterocycles.

Visual Workflow: Reaction Pathway

The following diagram outlines the critical reaction stages and the regioselectivity logic.

Figure 1: Step-wise synthetic pathway highlighting the critical intermediate and potential over-reaction risks.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale . It prioritizes regioselectivity over raw conversion speed.

Phase A: Stille Coupling

-

Preparation: In a flame-dried Schlenk flask, dissolve 2,4,6-trichloro-5-fluoropyrimidine (2.01 g, 10.0 mmol) in anhydrous Toluene (40 mL).

-

Note: Toluene is preferred over DMF/dioxane here to suppress bis-coupling due to lower solubility of the mono-substituted product at lower temperatures.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).[1] Degas the solution with Argon for 10 minutes.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (3.79 g, 10.5 mmol, 1.05 eq) via syringe.

-

Critical Control: Do not exceed 1.1 equivalents. Excess tin reagent drives the reaction toward the C4,C6-disubstituted impurity.

-

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Endpoint: Look for the disappearance of the starting trichloride (Rf ~0.8) and appearance of the vinyl ether intermediate (Rf ~0.6).[1]

-

Phase B: Hydrolysis & Purification

-

Hydrolysis: Cool the mixture to room temperature. Add 1M HCl (20 mL) and stir vigorously for 1 hour.

-

Workup: Dilute with EtOAc (50 mL). Wash the organic layer with saturated KF (aq) (2 x 30 mL).[1]

-

Why KF? Potassium fluoride precipitates the tributyltin byproduct as insoluble Bu₃SnF, simplifying removal.[1]

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting & FAQs

Q1: I am observing significant amounts of the 4,6-diacetyl byproduct. How do I stop this?

Diagnosis: This is a classic "over-coupling" issue. The C4 and C6 positions are electronically equivalent until the first substitution occurs. Corrective Action:

Stoichiometry: Strictly limit the tin reagent to 0.95–1.0 eq . It is better to have unreacted starting material (which is easily separated) than the bis-product (which is hard to separate).

Addition Rate: Add the tin reagent dropwise over 1 hour rather than in a single bolus. This keeps the instantaneous concentration of the reagent low.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or "Pd black" formation. The pyrimidine nitrogen atoms can coordinate to Palladium, deactivating it. [1] Corrective Action:

Ligand Boost: Add 10 mol% triphenylphosphine (PPh₃) alongside the catalyst to stabilize the Pd(0) species. [1] * Solvent Switch: If using Toluene, switch to 1,4-Dioxane .[1] The chelating ability of dioxane can sometimes stabilize the catalytic cycle better than toluene for nitrogen-rich heterocycles.

Q3: My product contains a stubborn tin residue (NMR shows peaks at 0.8–1.5 ppm).

Diagnosis: Inefficient removal of tributyltin chloride/fluoride. Corrective Action:

The KF Method: Ensure the KF wash is vigorous and lasts at least 30 minutes.

Silica Treatment: Grind the crude material with 10% w/w KF on Silica Gel before loading it onto the column. The tin binds irreversibly to the fluoride-doped silica.

Q4: Why is the yield low after hydrolysis?

Diagnosis: The acetyl group on an electron-deficient pyrimidine is sensitive. Strong base (during workup) can cause a haloform-type cleavage, and prolonged acid exposure can degrade the ring. [1] Corrective Action:

Use 1M HCl or acetic acid for hydrolysis, not concentrated HCl.

Neutralize strictly to pH 6–7 with NaHCO₃ immediately after the hydrolysis is complete. Do not store the acidic solution overnight.

Process Parameters Summary

| Parameter | Recommended Range | Impact of Deviation |

| Solvent | Toluene (Anhydrous) | DMF: Higher rate, higher bis-product. THF: Slower rate. |

| Temperature | 85°C – 95°C | >100°C: Loss of regioselectivity (C2 attack).[1] <70°C: Incomplete conversion. |

| Tin Reagent | 1.00 – 1.05 eq | >1.1 eq: Formation of 4,6-diacetyl impurity. |

| Hydrolysis | 1M HCl / 1 hr | Conc. HCl: Degradation of the pyrimidine ring. |

Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues.

Figure 2: Rapid diagnostic logic for common synthetic failures.

References

-

Regioselectivity in Chlorofluoropyrimidines: Parks, E. L., et al. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[1][5][6] Beilstein Journal of Organic Chemistry, 2008.[1] Validates the reactivity order C4/C6 > C2 in 5-halo-polyhalopyrimidines.

-

Stille Coupling Methodology: Laha, J. K., et al.[1][7] "A new route to 13(1)-oxophorbines... Pd-mediated coupling with tributyl(1-ethoxyvinyl)tin."[7] The Journal of Organic Chemistry, 2006.[1][7] Establishes the protocol for converting halides to acetyl groups via ethoxyvinyl tin reagents. [1]

-

Suzuki Coupling Alternative (C4 Selectivity): Grošelj, U., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[1] Molecules, 2021.[1] Confirms C4 regioselectivity in Pd-catalyzed couplings on polychlorinated pyrimidines. [1]

-

Tin Reagent Properties: Sigma-Aldrich Technical Data. "Tributyl(1-ethoxyvinyl)tin."[7][8] Safety and physical property data for the key reagent. [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tributyl(1-ethoxyvinyl)tin 97 97674-02-7 [sigmaaldrich.com]

- 8. Tributyl(1-ethoxyvinyl)tinCAS #: 97674-02-7 [eforu-chemical.com]

Technical Support Center: Impurity Profiling of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the impurity profiling of 1-(2,6-dichloro-5-fluoro-4-pyrimidinyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the safety, efficacy, and regulatory compliance of your active pharmaceutical ingredient (API).

Part 1: Understanding the Impurity Landscape

Impurity profiling is a critical activity in pharmaceutical development, aimed at the identification, characterization, and quantification of unwanted chemical entities within an API.[1][2][3] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[4] For this compound, a halogenated pyrimidine derivative, impurities can originate from the synthetic route or from degradation over time.[3][4]

1.1 What are the potential process-related impurities?

Process-related impurities are substances that arise during the synthesis, purification, and storage of the API.[5] Their profile is highly dependent on the specific synthetic route employed. For a typical pyrimidine synthesis, potential impurities include:

-

Starting Materials: Unreacted precursors used in the synthesis. Pyrimidine rings are often formed via condensation reactions of β-dicarbonyl compounds with amidines or ureas.[6]

-

Intermediates: Partially formed versions of the final molecule that failed to react completely.

-

By-products: Formed from side reactions between starting materials, intermediates, or reagents. For halogenated heterocycles, this can include regioisomers or products of incomplete halogenation.

-

Reagents, Ligands, and Catalysts: Residual substances used to facilitate the chemical reactions.[5]

A hypothetical impurity profile based on a plausible synthesis is presented below.

Table 1: Potential Process-Related Impurities

| Impurity Type | Potential Structure/Identity | Rationale for Presence |

|---|---|---|

| Starting Material | Dichlorofluoropyrimidine precursor | Incomplete reaction during the addition of the ethanone group. |

| Intermediate | Monochloro-analogue | Incomplete chlorination step during the synthesis of the pyrimidine ring. |

| By-product | Isomeric variant (e.g., acetyl group at position 2) | Lack of regioselectivity during the synthesis. |

| Reagent Residue | Triethylamine (or other base) | Commonly used in condensation reactions; may remain if purification is incomplete. |

1.2 How do I identify potential degradation products?

Degradation products form when the API is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[7] A forced degradation study is essential to identify these potential degradants and develop a stability-indicating analytical method.[8][9][10][11]

The primary degradation pathways for a molecule like this compound are likely to be hydrolysis and photolysis.

-

Hydrolytic Degradation: The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of hydroxy- or oxo-derivatives.

-

Photolytic Degradation: Aromatic and heterocyclic compounds can be sensitive to UV light, which may induce dimerization, rearrangement, or cleavage.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. An appropriate level of degradation is typically 5-20%.[10]

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 24-48 hours. Analyze samples at regular intervals.[9]

-

Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 8-24 hours. Analyze samples at regular intervals.[9]

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid API to 80°C for 48 hours.

-

Photolytic Degradation: Expose the API (both in solid state and in solution) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method (e.g., HPLC-UV/DAD). The goal is to separate the main peak from all generated degradant peaks.

Part 2: Analytical Methodologies & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical analysis.[1][12][13] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for identification.[14][15][16]

2.1 Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the drug substance free from interference from its degradation products, impurities, or excipients.[8]

Table 2: Recommended Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale & Expertise |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase is well-suited for retaining the moderately non-polar analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization if using LC-MS and helps to control silanol activity on the column packing, improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |

| Gradient | Start at 30% B, ramp to 95% B over 25 min, hold for 5 min, return to 30% B and equilibrate for 5 min. | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures retention time reproducibility.[17] |

| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |

| Detection | UV/DAD at 254 nm (or λmax) | Diode Array Detector (DAD) is crucial for assessing peak purity and identifying the optimal wavelength for all components. |

2.2 Structure Elucidation of Unknown Impurities

Once impurities are detected and separated by HPLC, their structures must be elucidated.

Workflow: Impurity Identification

Caption: Workflow for the identification and characterization of unknown impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and elemental composition (via high-resolution MS) and fragmentation patterns (MS/MS) of the impurity, which are critical for proposing a structure.[15][16][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[12][15][19] It requires isolating a sufficient quantity of the impurity, often through preparative HPLC.

2.3 Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during HPLC analysis.

Q1: My main peak is tailing. What should I do?

Peak tailing can obscure small impurities eluting on the tail of the main peak and affect integration accuracy.[17][20]

Possible Causes & Solutions:

-

Column Overload:

-

Check: Is the peak shape improved when you inject a lower concentration?

-

Solution: Reduce the sample concentration or injection volume.[20]

-

-

Secondary Interactions (Silanol Activity):

-

Check: Is the mobile phase pH appropriate? The analyte may be interacting with free silanol groups on the silica packing.

-

Solution: Lower the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid) to suppress silanol ionization. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase if working at neutral or basic pH (note: TEA is not MS-friendly).

-

-

Column Contamination or Degradation:

Troubleshooting Logic: Peak Tailing

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q2: My retention times are shifting between injections. Why?

Inconsistent retention times make peak identification unreliable.[17][21]

Possible Causes & Solutions:

-

Inadequate Column Equilibration:

-

Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection, especially in gradient methods.

-

-

Mobile Phase Preparation:

-

Solution: Prepare mobile phases fresh daily. Ensure components are accurately measured and well-mixed. Use an inline degasser or degas solvents before use to prevent air bubbles in the pump.[21]

-

-

Pump Malfunction:

-

Column Temperature Fluctuation:

-

Solution: Use a column oven to maintain a constant temperature. Even minor changes in ambient lab temperature can affect retention times.[17]

-

Q3: I'm seeing a noisy or drifting baseline. What's the cause?

A high baseline noise or drift can mask small impurity peaks and compromise the limit of detection (LOD) and quantitation (LOQ).[17][23]

Possible Causes & Solutions:

-

Contaminated Mobile Phase:

-

Solution: Use high-purity, HPLC-grade solvents and reagents. Filter any buffers or salt solutions before use.[21]

-

-

Deteriorating Detector Lamp:

-

Check: Note the lamp's usage hours.

-

Solution: Replace the UV detector lamp if it has exceeded its recommended lifetime.

-

-

Air Bubbles in the System:

-

Solution: Degas the mobile phase thoroughly. Purge the pump and detector flow cell.

-

-

Column Bleed:

-

Check: Is the baseline drift more pronounced during a gradient run? This can be due to the stationary phase slowly dissolving ("bleeding") into the mobile phase.

-

Solution: Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). Flush the column thoroughly.

-

Part 3: Regulatory Context & FAQs

Adherence to regulatory guidelines is non-negotiable in drug development. The International Council for Harmonisation (ICH) provides the primary framework for impurity control.[24]

3.1 Frequently Asked Questions (FAQs)

Q1: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

The thresholds are defined in the ICH Q3A(R2) guideline and depend on the maximum daily dose (MDD) of the drug.[25][26]

Table 3: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*TDI = Total Daily Intake

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5]

-

Identification Threshold: The level above which the structure of an impurity must be determined.[24]

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

Q2: When do I need to validate my analytical method?

Method validation is required to provide documented evidence that the procedure is suitable for its intended purpose.[27][28][29] According to ICH Q2(R2), validation is necessary for methods used in regulatory submissions, including release and stability testing.[30]

Table 4: Key Validation Parameters for an Impurity Quantification Method (ICH Q2(R2))

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the method can detect the analyte unequivocally in the presence of other components (impurities, degradants).[27] | Peak purity analysis (via DAD) shows no co-elution. Baseline resolution between adjacent peaks. |

| Accuracy | To demonstrate the closeness of test results to the true value.[31] | Recovery of 80-120% for spiked impurities at different concentrations.[28] |

| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).[31] | RSD ≤ 10% for impurity concentrations at the quantitation limit. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[31] | Signal-to-noise ratio of ~10:1. Must be at or below the reporting threshold. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ~3:1. |

| Linearity | To show that results are directly proportional to the concentration of the analyte within a given range.[30] | Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. response.[28] |

| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[30] | From the LOQ to 120% of the specification limit for the impurity. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and resolution remain acceptable with slight changes in pH, temperature, or mobile phase composition. |

Q3: Can I use a correction factor if an impurity standard is not available for quantification?

Yes, in the early stages of development when a reference standard for an impurity is unavailable, it is acceptable to estimate its concentration by comparing its peak response to that of the API.[32] However, this assumes that the response factor (e.g., UV absorbance) of the impurity is the same as the API. Once the impurity is identified, this assumption must be verified. If the response factors differ significantly, a correction factor should be applied, or a dedicated reference standard should be synthesized and used for accurate quantification.[32]

References

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.

- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- IKEV. ICH Q3BR Guideline Impurities in New Drug Products.

- MilliporeSigma. HPLC Troubleshooting Guide.

- Validation of Impurity Methods, Part II. (2014, August 22).

- ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.

- W.R. Grace. (2025, February 6).

- Emery Pharma. Impurity Analysis.

- Validation of analytical procedures by high-performance liquid chrom

- CD Formul

- Agilent Technologies.

- Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.

- Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.

- Persee. (2025, August 22).

- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.

- G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.

- Request PDF. (2025, August 5).

- LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Rel

- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).

- HPLC Troubleshooting Guide.

- EAG Laboratories.

- ICH. (2023, November 30).

- BOC Sciences. De Novo Pyrimidine Synthesis.

- Agency for Toxic Substances and Disease Registry. Analytical Methods.

- LGC Standards. This compound.

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30).

- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Eurofins. (2023, December 10). Analytical Method Summaries.

- IJCRT.org. (2024, July 7). IMPURITY PROFILING.

- Veeprho. (2020, July 1).

- ResearchGate. (2022, April 15).

- Bhagwat, A. B., & Khedkar, K. M. (2022, April 15). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development.

- Wikipedia. Pyrimidine.

- WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism.

- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

- Sinhe, A. G., & Khan, N. (2022, April 1). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT.

- Impurity profiling of pharmaceutical Formul

- Purine and Pyrimidine Metabolism. (1997, December 4).

- Sastry, et al.

- ChemicalBook. This compound suppliers & manufacturers in China.

- Thermo Fisher Scientific.

- Sigma-Aldrich. 1-(5,6-Dichloro-4-pyrimidinyl)ethanone AldrichCPR.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. rroij.com [rroij.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ajprd.com [ajprd.com]

- 5. database.ich.org [database.ich.org]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. biomedres.us [biomedres.us]

- 9. rjptonline.org [rjptonline.org]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. contractpharma.com [contractpharma.com]

- 14. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]

- 15. emerypharma.com [emerypharma.com]

- 16. hpst.cz [hpst.cz]

- 17. labcompare.com [labcompare.com]

- 18. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. researchgate.net [researchgate.net]

- 20. hplc.eu [hplc.eu]

- 21. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]

- 22. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 23. gmi-inc.com [gmi-inc.com]

- 24. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 25. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 27. ema.europa.eu [ema.europa.eu]

- 28. chromsoc.jp [chromsoc.jp]

- 29. resolvemass.ca [resolvemass.ca]

- 30. database.ich.org [database.ich.org]

- 31. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 32. ikev.org [ikev.org]

Technical Support Center: Synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical intermediate. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

Section 1: A Proposed Synthetic Strategy

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. While several routes can be envisioned, a common and logical pathway involves the construction of the pyrimidine core followed by functionalization. A plausible, albeit challenging, approach starts from a pre-fluorinated precursor and involves a key acylation step.

The diagram below outlines a logical workflow for this synthesis, which will form the basis of our troubleshooting discussion.

Caption: Troubleshooting decision tree for low-yield synthesis.

Q3: The final purification by column chromatography results in significant product loss. What strategies can improve recovery?

A: Product loss during purification is common but can be mitigated.

-

Silica Gel Activity: The target molecule contains basic nitrogen atoms which can strongly adhere to acidic silica gel, leading to streaking and poor recovery.

-

Actionable Advice: Deactivate the silica gel by preparing a slurry with your eluent system containing 1-2% triethylamine or ammonia in methanol before packing the column. This will cap the acidic silanol groups and improve elution.

-

-

Solvent System Selection: An improperly chosen solvent system can lead to poor separation from byproducts or excessively broad peaks.

-

Actionable Advice: Systematically screen solvent systems using analytical TLC. A good starting point is a hexane/ethyl acetate gradient. Aim for an Rf value of 0.2-0.3 for your product for optimal separation on a column.

-

-

Product Stability: The product may have limited stability on silica gel over long periods.

-

Actionable Advice: Use flash chromatography rather than gravity chromatography to minimize the residence time of the compound on the column. [1]Once fractions are collected, combine them and remove the solvent promptly.

-

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the key C-C bond formation step?

A: The key step is a nucleophilic acylation. It begins with a metal-halogen exchange, where the butyl group of n-butyllithium exchanges with the chlorine atom at the C4 position of the pyrimidine ring. This is a regioselective process favored at C4 due to the electronic effects of the adjacent nitrogen and fluorine atoms. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). A subsequent aqueous work-up quenches the reaction and yields the final ethanone product.

Q2: Are there alternative synthetic routes to consider if this one fails?

A: Yes. If the organometallic route proves too challenging, consider building the pyrimidine ring from precursors that already contain the necessary fragments. For example, a cyclocondensation reaction between a suitable amidine and a β-keto ester that contains the fluoro-acetyl group could be a viable, albeit different, strategy. [2][3]These methods can sometimes offer milder conditions and avoid harsh organometallic reagents.

Q3: What are the primary safety considerations for this synthesis?

A: Several reagents used in this synthesis are hazardous and require careful handling in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper syringe and cannula techniques.

-

Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Use from fresh containers and do not distill to dryness.

Section 4: Key Experimental Protocols

The following is a representative, detailed protocol for the acylation step. It assumes 2,4,6-Trichloro-5-fluoropyrimidine has been successfully synthesized and purified.

Protocol: Synthesis of this compound (Step 2)

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloro-5-fluoropyrimidine (e.g., 10.0 mmol, 1.0 equiv). Seal the flask with a rubber septum, and purge with dry argon for 15 minutes.

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula and stir to dissolve the starting material.

-